2-(4-Hydroxy-3,5-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one 2-(4-Hydroxy-3,5-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 5659-88-1
VCID: VC0447607
InChI: InChI=1S/C17H14O4S/c1-20-12-7-10(8-13(21-2)17(12)19)9-15-16(18)11-5-3-4-6-14(11)22-15/h3-9,19H,1-2H3/b15-9-
SMILES: COC1=CC(=CC(=C1O)OC)C=C2C(=O)C3=CC=CC=C3S2
Molecular Formula: C17H14O4S
Molecular Weight: 314.4g/mol

2-(4-Hydroxy-3,5-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one

CAS No.: 5659-88-1

Main Products

VCID: VC0447607

Molecular Formula: C17H14O4S

Molecular Weight: 314.4g/mol

2-(4-Hydroxy-3,5-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one - 5659-88-1

CAS No. 5659-88-1
Product Name 2-(4-Hydroxy-3,5-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one
Molecular Formula C17H14O4S
Molecular Weight 314.4g/mol
IUPAC Name (2Z)-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one
Standard InChI InChI=1S/C17H14O4S/c1-20-12-7-10(8-13(21-2)17(12)19)9-15-16(18)11-5-3-4-6-14(11)22-15/h3-9,19H,1-2H3/b15-9-
Standard InChIKey QAVXFCTWAOCJHX-DHDCSXOGSA-N
Isomeric SMILES COC1=CC(=CC(=C1O)OC)/C=C\2/C(=O)C3=CC=CC=C3S2
SMILES COC1=CC(=CC(=C1O)OC)C=C2C(=O)C3=CC=CC=C3S2
Canonical SMILES COC1=CC(=CC(=C1O)OC)C=C2C(=O)C3=CC=CC=C3S2
PubChem Compound 839991
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator